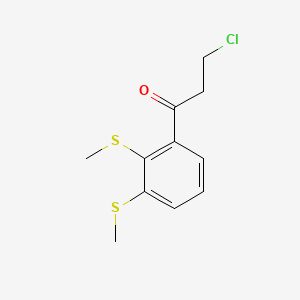
1-(2,3-Bis(methylthio)phenyl)-3-chloropropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-Bis(methylthio)phenyl)-3-chloropropan-1-one is an organic compound characterized by the presence of a chloropropanone group attached to a phenyl ring substituted with two methylthio groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Bis(methylthio)phenyl)-3-chloropropan-1-one typically involves the reaction of 2,3-bis(methylthio)benzene with a chloropropanone derivative under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where an acyl chloride reacts with the aromatic ring in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Bis(methylthio)phenyl)-3-chloropropan-1-one can undergo various chemical reactions, including:
Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with nucleophiles like amines or thiols under basic conditions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: NaBH4, LiAlH4
Substitution: Amines, thiols, bases like NaOH or KOH
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amino or thio derivatives
Scientific Research Applications
1-(2,3-Bis(methylthio)phenyl)-3-chloropropan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2,3-Bis(methylthio)phenyl)-3-chloropropan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chloropropanone group allows for potential alkylation reactions with nucleophilic sites in proteins or DNA, which can modulate biological activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,3-Dimethylthio)phenyl)-3-chloropropan-1-one
- 1-(2,3-Bis(ethylthio)phenyl)-3-chloropropan-1-one
- 1-(2,3-Bis(methylthio)phenyl)-3-bromopropan-1-one
Uniqueness
1-(2,3-Bis(methylthio)phenyl)-3-chloropropan-1-one is unique due to the specific arrangement of the methylthio groups on the phenyl ring and the presence of the chloropropanone moiety. This unique structure imparts distinct chemical reactivity and potential biological activity compared to similar compounds.
Properties
Molecular Formula |
C11H13ClOS2 |
|---|---|
Molecular Weight |
260.8 g/mol |
IUPAC Name |
1-[2,3-bis(methylsulfanyl)phenyl]-3-chloropropan-1-one |
InChI |
InChI=1S/C11H13ClOS2/c1-14-10-5-3-4-8(11(10)15-2)9(13)6-7-12/h3-5H,6-7H2,1-2H3 |
InChI Key |
CJBPOOJPGZDFCR-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC(=C1SC)C(=O)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


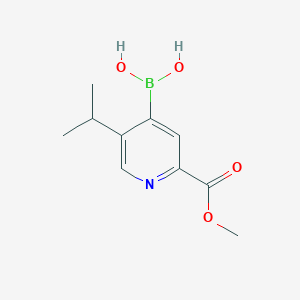
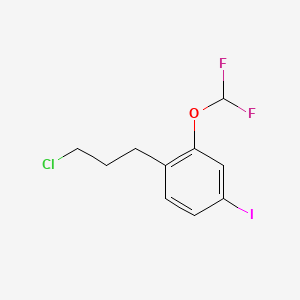

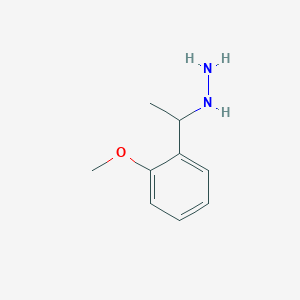
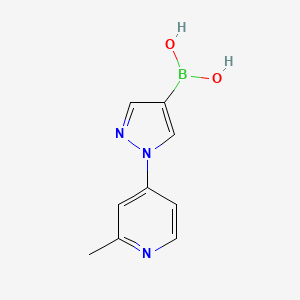
![trans-Methyl 1-benzyl-4-(2-((tert-butyldimethylsilyloxy)methyl)furo[3,2-b]pyridin-6-yl)pyrrolidine-3-carboxylate](/img/structure/B14068798.png)
![3-[(Tert-butyldimethylsilyl)oxy]-2-oxopropyl acetate](/img/structure/B14068799.png)
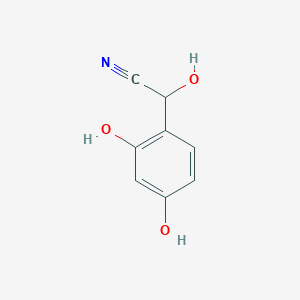
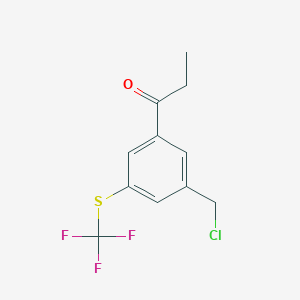
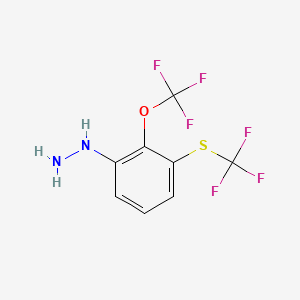

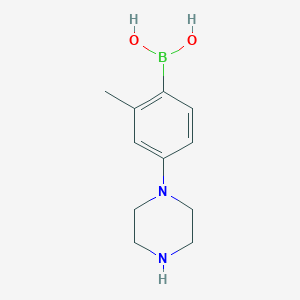
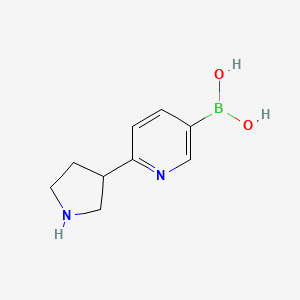
![3-Amino-2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B14068835.png)
